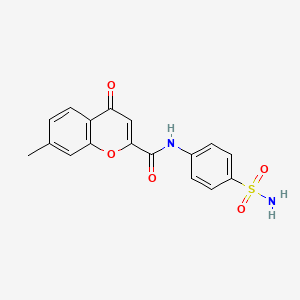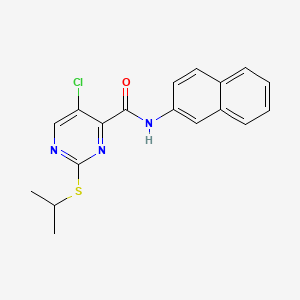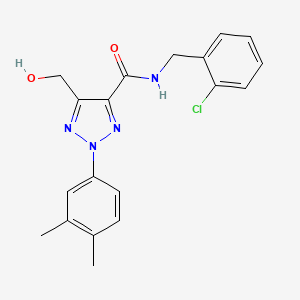
7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of a sulfamoylphenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid with 4-aminobenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product. Additionally, reaction conditions such as temperature, solvent, and reaction time may be carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The sulfamoylphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoylphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the sulfamoylphenyl group, which may result in different biological activities.
4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide: Similar structure but without the methyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the methyl and sulfamoylphenyl groups in 7-methyl-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide imparts unique chemical and biological properties that distinguish it from other similar compounds. These structural features may enhance its stability, reactivity, and potential therapeutic applications.
Properties
Molecular Formula |
C17H14N2O5S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-methyl-4-oxo-N-(4-sulfamoylphenyl)chromene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O5S/c1-10-2-7-13-14(20)9-16(24-15(13)8-10)17(21)19-11-3-5-12(6-4-11)25(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23) |
InChI Key |
CVOBBKBPZOIDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide](/img/structure/B11393083.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(diphenylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11393094.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11393097.png)

![6,8-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393107.png)

![1-{2-[1-(2-Thienylcarbonyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11393129.png)
![4-hydroxy-N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)butanamide](/img/structure/B11393140.png)
![2-(2-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11393141.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11393147.png)
![4-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393160.png)
![7-ethyl-3-(4-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11393170.png)
